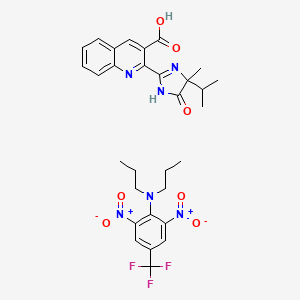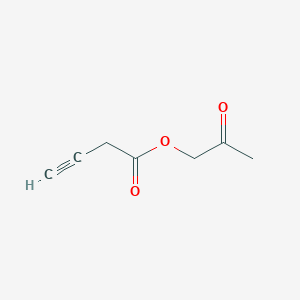
2-Oxopropyl but-3-ynoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxopropyl but-3-ynoate: is an organic compound with the molecular formula C₆H₆O₃ It is a derivative of butynoic acid and contains both an ester and a ketone functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Esterification of 2-butynoic acid: One common method involves the esterification of 2-butynoic acid with methanol.
Bromination and Carbonylation: Another method involves the bromination of propyne gas followed by a palladium-catalyzed carbonylation reaction using carbon monoxide gas in methanol.
Industrial Production Methods: Industrial production methods for 2-Oxopropyl but-3-ynoate are similar to the laboratory-scale methods but are optimized for larger-scale synthesis. These methods often involve continuous flow reactors and more efficient catalysts to increase yield and reduce reaction time.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 2-Oxopropyl but-3-ynoate can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) to yield the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester group, where nucleophiles such as amines or alcohols can replace the ester group.
Common Reagents and Conditions:
Oxidation: Hypervalent iodine, thallium(III) nitrate, lead(IV) acetate.
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Amines, alcohols, and other nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Various oxidized derivatives depending on the oxidizing agent used.
Reduction: Corresponding alcohols.
Substitution: Ester derivatives with different nucleophiles.
Applications De Recherche Scientifique
Chemistry: 2-Oxopropyl but-3-ynoate is used as a building block in organic synthesis. It is involved in the synthesis of complex molecules, including natural products and pharmaceuticals .
Biology: The compound has been studied for its potential biological activities. For example, derivatives of this compound have been investigated for their ability to inhibit certain enzymes and pathways in biological systems .
Medicine: In medicinal chemistry, this compound derivatives are explored for their potential therapeutic applications, including anti-cancer and anti-inflammatory properties .
Industry: The compound is used in the production of specialty chemicals and materials. Its unique reactivity makes it valuable in the synthesis of polymers and other advanced materials .
Mécanisme D'action
The mechanism of action of 2-Oxopropyl but-3-ynoate involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity can lead to the inhibition of enzymes and disruption of metabolic pathways . The specific molecular targets and pathways involved depend on the particular derivative and its application.
Comparaison Avec Des Composés Similaires
2-Oxopropyl: A simpler ketone derivative with similar reactivity.
3-Butynoic acid: A related compound with an alkyne and carboxylic acid functional group.
Uniqueness: 2-Oxopropyl but-3-ynoate is unique due to the presence of both an ester and a ketone functional group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile building block in organic synthesis and a valuable compound in various scientific research applications.
Propriétés
Numéro CAS |
113641-67-1 |
|---|---|
Formule moléculaire |
C7H8O3 |
Poids moléculaire |
140.14 g/mol |
Nom IUPAC |
2-oxopropyl but-3-ynoate |
InChI |
InChI=1S/C7H8O3/c1-3-4-7(9)10-5-6(2)8/h1H,4-5H2,2H3 |
Clé InChI |
WXBMNKJYZQKIBG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)COC(=O)CC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1,3-Dithiolan-2-ylidene)amino]-4-pentylphenol](/img/structure/B14304471.png)
![N-[(4-Methoxyphenyl)methylidene]-P,P-diphenylphosphinic amide](/img/structure/B14304477.png)
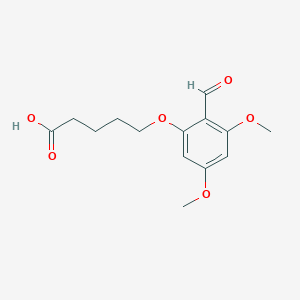
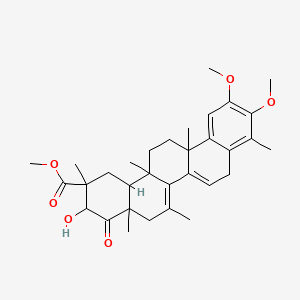
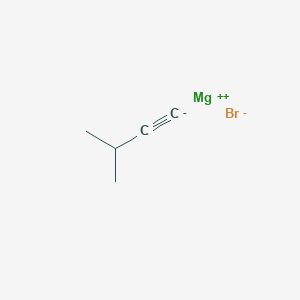
![2,6-Bis{[4-(pyrrolidin-1-yl)phenyl]methylidene}cyclohexan-1-one](/img/structure/B14304484.png)
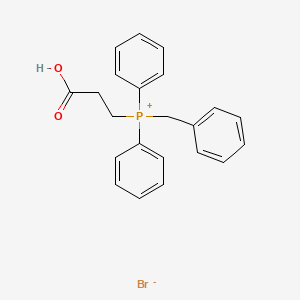
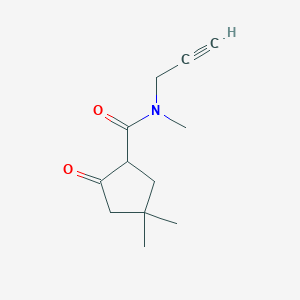
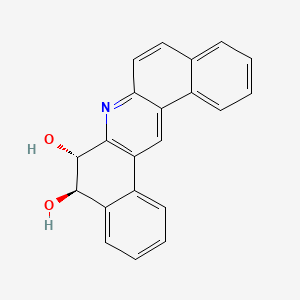
![Methanone, [5-methyl-2-(methylamino)phenyl]phenyl-, hydrazone, (Z)-](/img/structure/B14304518.png)
![Methyl 4-[(trimethylsilyl)oxy]penta-2,4-dienoate](/img/structure/B14304528.png)
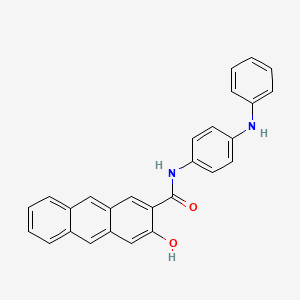
![2-[2-(2-tert-Butoxyethoxy)ethyl]-1,3-dioxolane](/img/structure/B14304535.png)
